molecular formula C16H18O5S B144581 Guaiacol O-ethyltosylate CAS No. 137309-88-7

Guaiacol O-ethyltosylate

Cat. No. B144581
M. Wt: 322.4 g/mol
InChI Key: JJYACKVCWURYDT-UHFFFAOYSA-N
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Description

Guaiacol O-ethyltosylate is a chemical compound with the molecular formula C16H18O5S . It is derived from Guaiacol, an organic compound with the formula C6H4(OH)(OCH3), which is a phenolic compound containing a methoxy functional group .


Molecular Structure Analysis

The molecular structure of Guaiacol O-ethyltosylate is represented by the formula C16H18O5S . Its average mass is 322.376 Da and its monoisotopic mass is 322.087494 Da .


Chemical Reactions Analysis

The conversion of guaiacol, a representative of lignin-derived pyrolysis bio-oils, was catalyzed by Pt/Al2O3 in the presence of H2 at 573 K . The conversion took place with a high selectivity for aromatic carbon–oxygen bond cleavage relative to the accompanying methyl group transfer reactions .

Future Directions

The selective production of guaiacol from lignin, a cheap and renewable feedstock, has great potential . This could decrease the dependence on fossil resources for producing this important chemical . Moreover, guaiacol could be used to produce more chemicals, both in category and quantity, if we could obtain cheap and renewable guaiacol from lignin .

properties

IUPAC Name

2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-13-7-9-14(10-8-13)22(17,18)21-12-11-20-16-6-4-3-5-15(16)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYACKVCWURYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184959
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaiacol O-ethyltosylate

CAS RN

137309-88-7
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137309-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacol O-ethyltosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137309887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(2-methoxyphenoxy)-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIACOL O-ETHYLTOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1631416B52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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